![molecular formula C12H18N2O2S B1635567 2-Amino-6-etil-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de etilo CAS No. 281656-91-5](/img/structure/B1635567.png)

2-Amino-6-etil-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de etilo

Descripción general

Descripción

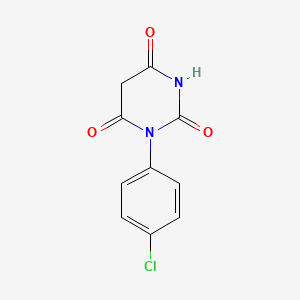

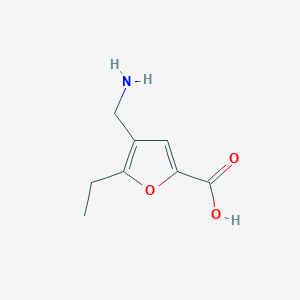

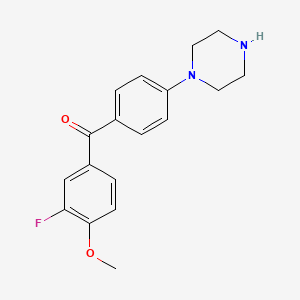

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a chemical compound . It is related to the class of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines . The amino group links with the carbonyl O atom via intramolecular N-H center dot center dot center dot O hydrogen bonding, forming a six-membered ring .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound involves an amino group linked with the carbonyl O atom via intramolecular N-H center dot center dot center dot O hydrogen bonding, forming a six-membered ring . In the crystal, intermolecular N-H center dot center dot center dot O hydrogen bonds link the molecules into infinite chains running along the b axis .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly in relation to its substitution effects .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C11H16N2O2S, molecular weight 240.32 g/mol, and its solid form .

Aplicaciones Científicas De Investigación

Agentes Inductores de Apoptosis para el Tratamiento del Cáncer

This compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer . Los compuestos sintetizados se evaluaron por su citotoxicidad in vitro contra las líneas celulares de cáncer MCF-7 y HepG-2. Some of them showed an interesting antiproliferative potential .

Desarrollo de Terapéuticos Antitumorales

En el campo del desarrollo de terapéuticos antitumorales, los compuestos sintetizados utilizando esta sustancia química se probaron por su actividad in vivo. The results showed a significant decrease in the solid tumor mass upon treatment with one of the compounds .

Síntesis de Derivados de Tienopiriadina

Thienopyridine derivatives have been found to have various pharmacological activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic . This compound can be used in the synthesis of such derivatives .

Reacción de Gewald

The Gewald reaction, which is one of the most promising ways of obtaining 2-aminothiophene-3-carboxylates, can be used to synthesize the key tetrahydrobenzothiophene intermediate product using this compound .

5. Synthesis of Diversely Substituted 2,3-Dihydrothiazole-4-Carboxylate Esters This compound can be used in the synthesis of diversely substituted 2,3-dihydrothiazole-4-carboxylate esters . These esters are synthesized efficiently using isothiocyanate, primary alkylamine, and 2-chloro-1,3-dicarbonyl compounds as the starting materials .

Síntesis de Compuestos Multicomponente

This compound can be used in multicomponent synthesis, which is a type of synthesis that combines three or more reactants in a single reaction vessel to form a new product .

Mecanismo De Acción

Research has identified 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as a novel class of orthosteric antagonist of the A(1)AR . The structural modifications performed on the 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold favor the expression of orthosteric antagonist properties over allosteric properties .

Safety and Hazards

Direcciones Futuras

Future research directions could involve further exploration of the structure-activity relationships of the 3- and 6-positions of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines . Additionally, the potential of this compound and its derivatives in the development of new apoptosis-inducing agents for breast cancer could be investigated .

Propiedades

IUPAC Name |

ethyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-3-14-6-5-8-9(7-14)17-11(13)10(8)12(15)16-4-2/h3-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWOSVMLHPRGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Quinolin-8-ylhydrazinylidene)methyl]quinolin-8-ol](/img/structure/B1635501.png)

![[(1H-Benzoimidazol-2-ylmethyl)amino]acetic acid](/img/structure/B1635513.png)

![N-[4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1635525.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetohydrazide](/img/structure/B1635533.png)

![1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine](/img/structure/B1635553.png)